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Introduction
The innate immune system plays a critical role in detecting pathogen-derived and host-derived

double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection and cellular damage.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is the

primary sensor for cytosolic dsDNA. Upon binding to dsDNA, cGAS catalyzes the synthesis of

the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This

activation triggers a signaling cascade culminating in the production of type I interferons (IFNs)

and other pro-inflammatory cytokines, leading to an inflammatory response. Dysregulation of

the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases.

G150 is a potent and highly selective small molecule inhibitor of human cGAS.[1][2] Its ability to

suppress dsDNA-triggered IFN expression makes it a valuable tool for studying the intricacies

of the cGAS-STING pathway and for the development of novel therapeutics targeting dsDNA-

driven inflammation.[1] This document provides detailed application notes and experimental

protocols for utilizing G150 to investigate dsDNA-triggered inflammation in relevant human cell

models.

G150: A Selective Inhibitor of Human cGAS
G150 exhibits high selectivity for human cGAS over its murine counterpart, making it an ideal

tool for studies involving human cells and translational research.
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Table 1: G150 Inhibitory Activity

Target IC50 Reference

Human cGAS 10.2 nM [1][2]

Mouse cGAS 25,000 nM [2]

Key Applications
Investigating the role of cGAS in dsDNA-sensing pathways: Elucidate the specific

contribution of cGAS to the inflammatory response triggered by various dsDNA stimuli.

Validating the therapeutic potential of cGAS inhibition: Assess the efficacy of blocking cGAS

in mitigating inflammatory responses in disease models.

Screening for novel cGAS inhibitors: Utilize G150 as a reference compound in high-

throughput screening assays to identify new chemical entities with cGAS inhibitory activity.

Signaling Pathway
The cGAS-STING signaling pathway is a central mechanism for detecting cytosolic dsDNA.

The following diagram illustrates the key steps in this pathway and the point of inhibition by

G150.
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Caption: The cGAS-STING signaling pathway and G150's point of inhibition.

Experimental Protocols
The following protocols provide detailed methodologies for studying dsDNA-triggered

inflammation using G150 in THP-1 cells and primary human macrophages.
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Caption: General experimental workflow for studying G150's effect on dsDNA-triggered

inflammation.

Protocol 1: Culture of THP-1 Cells
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Materials:

THP-1 cells (ATCC® TIB-202™)

RPMI-1640 Medium (with L-glutamine)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin (10,000 U/mL)

0.05% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile

Procedure:

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640

with 10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing:

Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 125 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth

medium.

Transfer the cells to a T-75 flask.

Cell Maintenance:

Incubate cells at 37°C in a 5% CO₂ incubator.

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
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Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new

flask with fresh complete growth medium.

Protocol 2: Isolation and Culture of Primary Human
Monocyte-Derived Macrophages (MDMs)
Materials:

Human peripheral blood mononuclear cells (PBMCs) or buffy coats

Ficoll-Paque PLUS

RPMI-1640 Medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

PBMC Isolation: Isolate PBMCs from buffy coats by density gradient centrifugation using

Ficoll-Paque PLUS according to the manufacturer's protocol.

Monocyte Adherence:

Seed PBMCs in a T-75 flask in RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Incubate for 2-4 hours at 37°C to allow monocytes to adhere.

Wash gently with warm PBS to remove non-adherent cells.

Macrophage Differentiation:

Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human

M-CSF.
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Incubate for 6-7 days, replacing the medium every 2-3 days.

Protocol 3: dsDNA Stimulation and G150 Treatment
Materials:

THP-1 cells or primary human MDMs

G150 (dissolved in DMSO)

Herring Testes DNA (HT-DNA) or other dsDNA stimulus

Transfection reagent (e.g., Lipofectamine 2000)

Opti-MEM I Reduced Serum Medium

Procedure:

Cell Seeding: Seed THP-1 cells (5 x 10⁵ cells/well) or MDMs (2 x 10⁵ cells/well) in a 24-well

plate and allow them to adhere/stabilize overnight.

G150 Pre-treatment:

Prepare dilutions of G150 in complete growth medium.

Remove the old medium from the cells and add the G150-containing medium.

Incubate for 1 hour at 37°C.

dsDNA Transfection:

For each well, dilute 1 µg of HT-DNA and 1 µL of Lipofectamine 2000 in separate tubes

containing 50 µL of Opti-MEM each.

Combine the diluted DNA and Lipofectamine 2000 and incubate for 20 minutes at room

temperature to allow complex formation.

Add the DNA-lipid complexes to the wells containing the G150-treated cells.
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Incubation: Incubate the cells for 6-24 hours at 37°C before proceeding to downstream

analysis.

Protocol 4: Enzyme-Linked Immunosorbent Assay
(ELISA) for IFN-β and CXCL10
Materials:

Human IFN-β ELISA Kit

Human CXCL10 ELISA Kit

Cell culture supernatants from Protocol 3

Microplate reader

Procedure:

Collect the cell culture supernatants from the dsDNA-stimulated and G150-treated cells.

Perform the ELISA for IFN-β and CXCL10 according to the manufacturer's instructions

provided with the respective kits.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the concentrations of IFN-β and CXCL10 based on the standard curve.

Table 2: Effect of G150 on dsDNA-Induced Cytokine Production
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Cell Type Cytokine G150 IC50 Reference

THP-1 cells IFNB1 1.96 µM [1][2]

THP-1 cells CXCL10 7.57 µM [1]

Primary Human

Macrophages
IFNB1 0.62 µM [1][2]

Primary Human

Macrophages
CXCL10 0.87 µM [1]

Protocol 5: NF-κB Reporter Assay in THP-1 Dual™ Cells
Materials:

THP-1 Dual™ NF-κB-SEAP and IRF-Lucia Reporter Cells

QUANTI-Blue™ Solution

QUANTI-Luc™

G150

dsDNA stimulus and transfection reagents (as in Protocol 3)

Luminometer and spectrophotometer

Procedure:

Follow the steps for cell seeding, G150 pre-treatment, and dsDNA stimulation as described

in Protocol 3, using THP-1 Dual™ cells.

After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

NF-κB (SEAP) Activity:

Add 20 µL of supernatant to 180 µL of QUANTI-Blue™ Solution in a 96-well plate.

Incubate at 37°C for 1-3 hours.
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Measure the absorbance at 620-655 nm.

IRF (Lucia Luciferase) Activity:

Add 20 µL of supernatant to 50 µL of QUANTI-Luc™ in a 96-well white plate.

Measure the luminescence immediately.

Table 3: Effect of G150 on NF-κB Pathway Activation in THP-1 Dual™ Cells

Reporter G150 IC50 Reference

SEAP (NF-κB) 0.90 µM [1]

Luciferase (IRF) 1.79 µM [1]

Protocol 6: Western Blot for Phosphorylated IRF3 and
TBK1
Materials:

Cell lysates from Protocol 3

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-phospho-TBK1 (Ser172), anti-total

IRF3, anti-total TBK1, anti-GAPDH or β-actin

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system
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Procedure:

Cell Lysis:

After stimulation, wash cells with ice-cold PBS.

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash again and develop the blot using ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Troubleshooting
Low cytokine production:

Optimize dsDNA concentration and transfection efficiency.

Ensure cells are healthy and within the recommended passage number.

High background in ELISA:
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Ensure proper washing steps are performed.

Check for contamination in cell cultures.

Weak or no signal in Western Blot:

Ensure the use of phosphatase inhibitors during cell lysis.

Optimize antibody concentrations and incubation times.

Confirm the activation of the pathway with a positive control.

Conclusion
G150 is a powerful and specific tool for dissecting the role of human cGAS in dsDNA-triggered

inflammatory responses. The protocols outlined in this document provide a comprehensive

guide for researchers to effectively utilize G150 in their studies, paving the way for a deeper

understanding of the cGAS-STING pathway and the development of novel anti-inflammatory

therapies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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